

Chemical structure and properties of Prostaglandin B2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prostaglandin B2

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Prostaglandin B2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin B2 (PGB2) is a member of the B-series prostaglandins, characterized by a cyclopentenone ring with two double bonds. It is a naturally occurring metabolite formed by the non-enzymatic dehydration of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2). While historically considered a less active prostaglandin, recent research has unveiled its specific biological roles, including its function as a weak agonist for the thromboxane A2 (TP) receptor and its involvement in modulating immune responses, particularly T-cell activation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of PGB2, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Identification

Prostaglandin B2 is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its structure features a five-membered cyclopentenone ring and two side chains.

IUPAC Name: (Z)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid[1]

Chemical Formula: C₂₀H₃₀O₄[1]

Molecular Weight: 334.4 g/mol [1]

CAS Number: 13367-85-6[1]

Chemical Structure:

Table 1: Chemical Identifiers for Prostaglandin B2

Identifier	Value	Reference
InChI	InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1	[1]
InChIKey	PRFXRIUZNKLRHM-HKVRTXJWSA-N	[1]
Canonical SMILES	CCCCC--INVALID-LINK--O	[1]
PubChem CID	5280881	[1]

Physicochemical Properties

The physicochemical properties of PGB2 are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Data for Prostaglandin B2

Property	Value	Reference
Physical Form	Solution in methyl acetate	[2]
λ_{max}	278 nm	[3]
Solubility	Ethanol: >100 mg/mL, DMSO: >50 mg/mL, DMF: >75 mg/mL	[2]

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of PGB2. While comprehensive public data is limited, the following provides an overview of expected spectral characteristics.

Mass Spectrometry

Mass spectrometry of prostaglandins can be complex due to their similar structures.[4][5] Electron Ionization (EI) mass spectrometry would likely show fragmentation patterns involving the loss of water, cleavage of the carboxylic acid side chain, and fragmentation of the cyclopentenone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific ^1H and ^{13}C NMR data for PGB2 are not readily available in public databases, analysis of related prostaglandins suggests key expected chemical shifts.[6] For instance, the protons on the double bonds of the side chains and the cyclopentenone ring would appear in the downfield region of the ^1H NMR spectrum. In the ^{13}C NMR spectrum, the carbonyl carbon of the ketone and the carboxylic acid would be the most downfield signals.

Infrared (IR) Spectroscopy

The IR spectrum of PGB2 would be expected to show characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and C=C stretching vibrations from the double bonds in the ring and side chains.

Biological Activity and Signaling Pathways

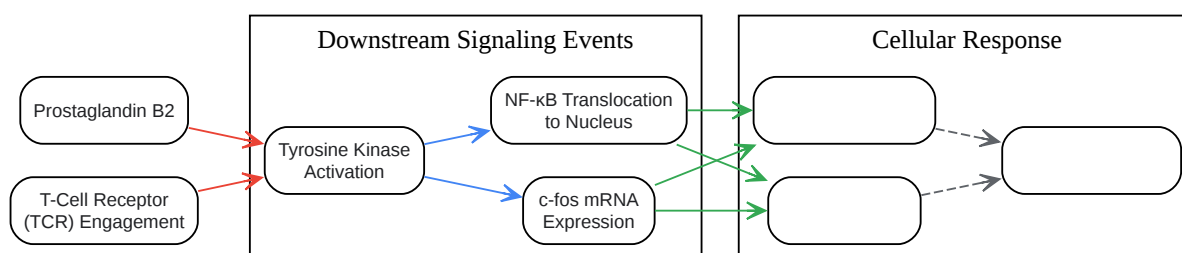
Prostaglandin B2 exhibits distinct biological activities, primarily through its interaction with the thromboxane A2 (TP) receptor and its role in T-cell signaling.

Interaction with Thromboxane A2 (TP) Receptor

PGB2 acts as a weak agonist at the TP receptor.[3] This interaction is implicated in its ability to induce an increase in pulmonary blood pressure at relatively high doses. The suppressive effect of PGB2 on T-cell proliferation is reported to be reversed by TP receptor antagonists.[7]

Modulation of T-Cell Activation

PGB2 has been shown to deliver a co-stimulatory signal in T-cell activation.[8] In synergy with T-cell receptor (TCR) engagement, PGB2 can enhance the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor α -chain.[8] This co-stimulatory effect is mediated through a signaling cascade involving the activation of tyrosine kinases, increased expression of the proto-oncogene c-fos, and the translocation of the transcription factor NF- κ B to the nucleus.[8]



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PGB2 T-Cell Co-stimulation Pathway

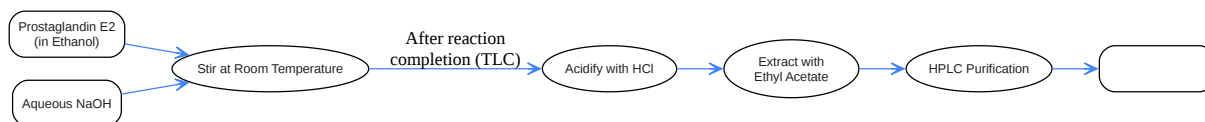
Experimental Protocols

Detailed experimental protocols are essential for the accurate study of PGB2. The following sections provide methodologies for the synthesis, purification, and key biological assays related to PGB2.

Synthesis of Prostaglandin B2

PGB2 is synthesized by the base-catalyzed dehydration of PGE2.^{[2][3]}

Workflow for PGB2 Synthesis:



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PGB2 Synthesis Workflow

Detailed Protocol:

- Dissolve Prostaglandin E2 in ethanol.
- Add an aqueous solution of sodium hydroxide (e.g., 1 M) to the PGE2 solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture and then acidify to approximately pH 3 with dilute hydrochloric acid.
- Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by high-performance liquid chromatography (HPLC).

Purification of Prostaglandin B2

Ion-exchange and reversed-phase high-performance liquid chromatography (HPLC) are effective methods for the purification of PGB2.^[4]^[9]

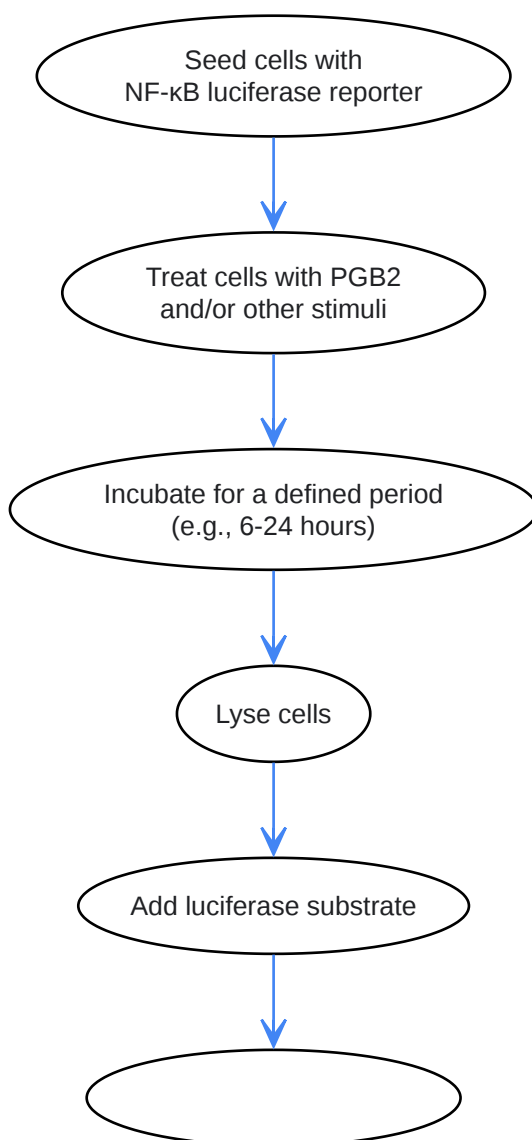
HPLC Purification Protocol:

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of acetonitrile in water with a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid) can be employed.
- Detection: PGB2 can be detected by UV absorbance at its λ_{max} of 278 nm.^[3]
- Fraction Collection: Collect fractions corresponding to the PGB2 peak and confirm the purity by analytical HPLC and mass spectrometry.

Biological Assays

This assay quantifies the activation of the NF- κ B signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of NF- κ B response elements.

Workflow for NF- κ B Luciferase Reporter Assay:



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NF-κB Luciferase Assay Workflow

Detailed Protocol:

- Seed a suitable cell line (e.g., HEK293 or Jurkat T-cells) stably or transiently transfected with an NF-κB luciferase reporter construct in a 96-well plate.[10]
- Allow the cells to adhere and grow overnight.
- Treat the cells with various concentrations of PGB2, alone or in combination with a primary T-cell stimulus (e.g., anti-CD3 antibody or PMA/ionomycin). Include appropriate positive

(e.g., TNF- α) and negative controls.[\[10\]](#)

- Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for NF- κ B activation and luciferase expression.[\[10\]](#)
- Lyse the cells using a suitable lysis buffer.
- Add a luciferase assay reagent containing the substrate luciferin to the cell lysate.
- Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed and, therefore, to the level of NF- κ B activation.

This assay measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) upon receptor activation. The activation of Gq-coupled receptors, such as the TP receptor, leads to an increase in $[Ca^{2+}]_i$.

Detailed Protocol (using Fluo-4 AM):

- Plate cells expressing the receptor of interest (e.g., platelets or a cell line overexpressing the TP receptor) in a 96-well black-walled, clear-bottom plate.
- Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[\[5\]](#)[\[11\]](#) This involves incubating the cells with the dye, which becomes fluorescent upon binding to calcium.
- Wash the cells to remove excess dye.
- Use a fluorescence plate reader equipped with an injector to add different concentrations of PGB2 to the wells.
- Measure the fluorescence intensity before and after the addition of PGB2. An increase in fluorescence indicates an increase in intracellular calcium.
- Include a positive control, such as the TP receptor agonist U46619, and a negative control (vehicle).

Conclusion

Prostaglandin B2, once considered a minor prostaglandin metabolite, is now recognized for its specific biological functions, particularly its role in immune modulation and its interaction with the thromboxane A2 receptor. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PGB2 signaling pathways. Future research should focus on elucidating the full spectrum of its biological activities, identifying its specific cellular targets, and exploring its potential as a biomarker or therapeutic agent in inflammatory and cardiovascular diseases.

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- To cite this document: BenchChem. [Chemical structure and properties of Prostaglandin B2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081913#chemical-structure-and-properties-of-prostaglandin-b2]

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